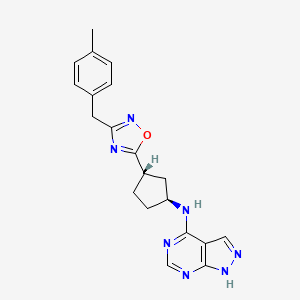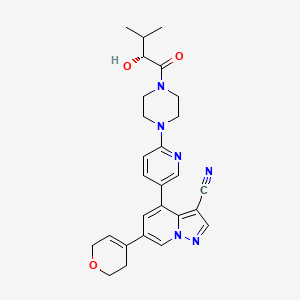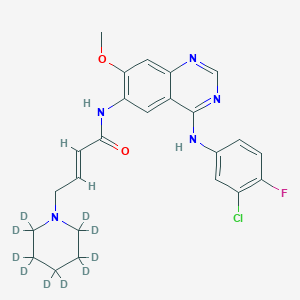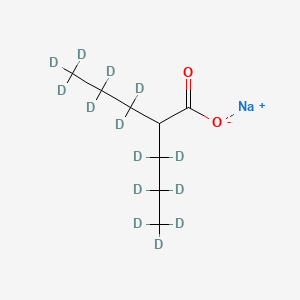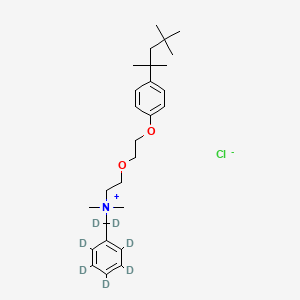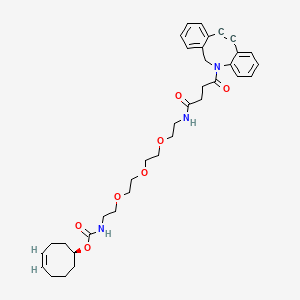
Dbco-peg3-tco
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dbco-peg3-tco is a heterobifunctional linker used in bioconjugation and click chemistry. It contains a dibenzocyclooctyne (DBCO) moiety and a trans-cyclooctene (TCO) moiety linked through a polyethylene glycol (PEG) chain. This compound is widely used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates due to its high reactivity and specificity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dbco-peg3-tco involves several steps:
Synthesis of DBCO-PEG3: The DBCO moiety is first attached to a PEG3 chain. This is typically done by reacting DBCO-NHS ester with PEG3-amine in the presence of a base like triethylamine.
Attachment of TCO: The TCO moiety is then attached to the PEG3 chain. This is achieved by reacting TCO-NHS ester with the DBCO-PEG3 intermediate.
The reactions are usually carried out in organic solvents such as dichloromethane or dimethylformamide, and the products are purified by column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the purification processes are scaled up using techniques like high-performance liquid chromatography (HPLC) and recrystallization .
化学反応の分析
Types of Reactions
Dbco-peg3-tco undergoes several types of reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO moiety reacts with azide groups in a copper-free click reaction.
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: The TCO moiety reacts with tetrazine groups to form a stable dihydropyridazine linkage
Common Reagents and Conditions
SPAAC Reaction: Typically carried out in aqueous conditions without the need for a catalyst.
iEDDA Reaction: Also performed in aqueous conditions, often at room temperature, and does not require a catalyst
Major Products
SPAAC Reaction: Forms a stable triazole linkage.
iEDDA Reaction: Forms a stable dihydropyridazine linkage
科学的研究の応用
Dbco-peg3-tco has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules in live cells.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the production of diagnostic tools and therapeutic agents .
作用機序
Dbco-peg3-tco exerts its effects through bioorthogonal click reactions:
DBCO Moiety: Reacts with azide groups via SPAAC, forming a stable triazole linkage.
TCO Moiety: Reacts with tetrazine groups via iEDDA, forming a stable dihydropyridazine linkage.
These reactions are highly specific and occur rapidly under mild conditions, making this compound an excellent tool for bioconjugation .
類似化合物との比較
Similar Compounds
Dbco-peg4-tco: Similar structure but with an additional PEG unit, offering increased solubility and flexibility.
Dbco-peg6-tco: Contains a longer PEG chain, providing even greater solubility and reduced steric hindrance.
Uniqueness
Dbco-peg3-tco is unique due to its balanced PEG chain length, which offers an optimal combination of solubility, flexibility, and reactivity. This makes it particularly suitable for a wide range of bioconjugation applications .
特性
分子式 |
C36H45N3O7 |
|---|---|
分子量 |
631.8 g/mol |
IUPAC名 |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H45N3O7/c40-34(18-19-35(41)39-28-31-12-7-6-10-29(31)16-17-30-11-8-9-15-33(30)39)37-20-22-43-24-26-45-27-25-44-23-21-38-36(42)46-32-13-4-2-1-3-5-14-32/h1-2,6-12,15,32H,3-5,13-14,18-28H2,(H,37,40)(H,38,42)/b2-1+/t32-/m1/s1 |
InChIキー |
OYEIJQBQBCHZLD-XIASJIJZSA-N |
異性体SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
正規SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


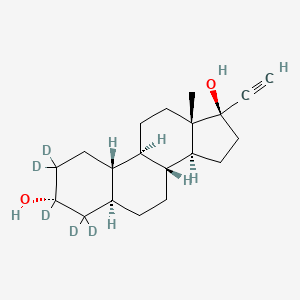
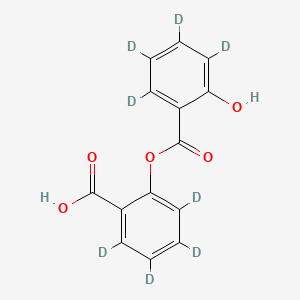
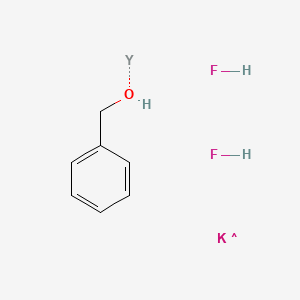
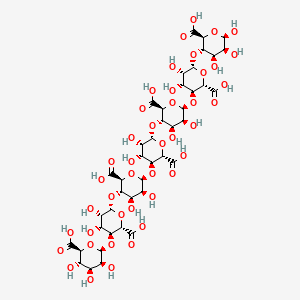
![(2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B12422555.png)
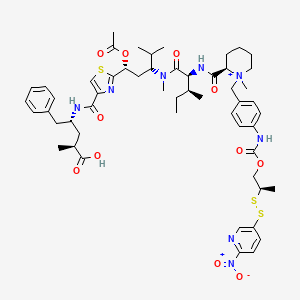
![N-[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]-4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B12422564.png)
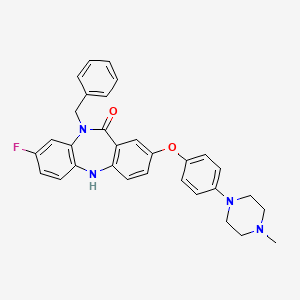
![4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one](/img/structure/B12422577.png)
